1-Bromo-3-butoxy-4-chloro-2-fluorobenzene
Overview
Description
1-Bromo-3-butoxy-4-chloro-2-fluorobenzene is an organic compound with the molecular formula C10H11BrClFO. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms, along with a butoxy group attached to the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-butoxy-4-chloro-2-fluorobenzene can be synthesized through a multi-step process involving the halogenation and alkylation of benzene derivatives. The general synthetic route includes:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the benzene ring through electrophilic aromatic substitution reactions.
Alkylation: Attachment of the butoxy group via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and alkylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-butoxy-4-chloro-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in the presence of halogenating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.
Scientific Research Applications
1-Bromo-3-butoxy-4-chloro-2-fluorobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-butoxy-4-chloro-2-fluorobenzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile, reacting with nucleophiles to form substituted benzene derivatives.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles, leading to the formation of new compounds with different functional groups.
Comparison with Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: A similar compound with a different alkyl group, used in similar chemical reactions and applications.
1-Bromo-3-chloro-4-fluorobenzene: Another halogenated benzene derivative with different substitution patterns.
Uniqueness: 1-Bromo-3-butoxy-4-chloro-2-fluorobenzene is unique due to the presence of the butoxy group, which imparts specific chemical properties and reactivity
Properties
IUPAC Name |
1-bromo-3-butoxy-4-chloro-2-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClFO/c1-2-3-6-14-10-8(12)5-4-7(11)9(10)13/h4-5H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENCJYANAHIEFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1F)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269992 | |
Record name | 1-Bromo-3-butoxy-4-chloro-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201269992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943830-22-6 | |
Record name | 1-Bromo-3-butoxy-4-chloro-2-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943830-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-butoxy-4-chloro-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201269992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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